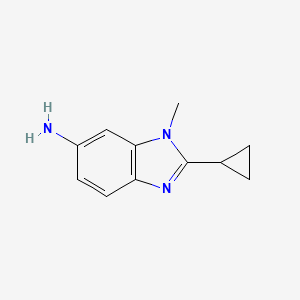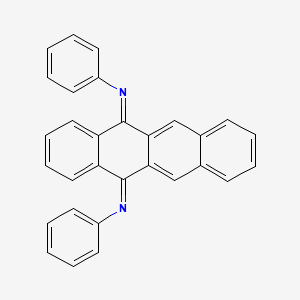
(5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine is a complex organic compound characterized by its unique structure, which includes two phenyl groups attached to a tetracene backbone with diimine functionalities at the 5 and 12 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetracene Backbone: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by aromatization.
Introduction of Diimine Groups: The diimine functionalities can be introduced via a condensation reaction between the tetracene derivative and aniline derivatives under acidic conditions.
Attachment of Phenyl Groups: The phenyl groups are usually introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Analyse Des Réactions Chimiques
Types of Reactions
(5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Chlorinated phenyl derivatives.
Applications De Recherche Scientifique
(5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the development of organic semiconductors for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism by which (5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine exerts its effects involves its ability to interact with various molecular targets:
Molecular Targets: DNA, proteins, and cellular membranes.
Pathways Involved: The compound can intercalate with DNA, disrupting the replication process and leading to cell death. It can also interact with proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5E,12E)-5,12-Octadecadienoic acid: Similar in having conjugated double bonds but differs in its aliphatic chain structure.
(5E,12E)-2-Hydroxy-4-oxo-5,12-henicosadien-1-yl acetate: Shares the (5E,12E) configuration but has different functional groups and applications.
Uniqueness
(5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine is unique due to its tetracene backbone and diimine functionalities, which confer distinct electronic properties making it suitable for optoelectronic applications.
Propriétés
Numéro CAS |
928016-31-3 |
|---|---|
Formule moléculaire |
C30H20N2 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
5-N,12-N-diphenyltetracene-5,12-diimine |
InChI |
InChI=1S/C30H20N2/c1-3-13-23(14-4-1)31-29-25-17-9-10-18-26(25)30(32-24-15-5-2-6-16-24)28-20-22-12-8-7-11-21(22)19-27(28)29/h1-20H |
Clé InChI |
WNBSZJQVSWVRBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=NC4=CC=CC=C4)C5=CC6=CC=CC=C6C=C52 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14179557.png)

![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)
![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)
![N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine](/img/structure/B14179583.png)
![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
![4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one](/img/structure/B14179610.png)
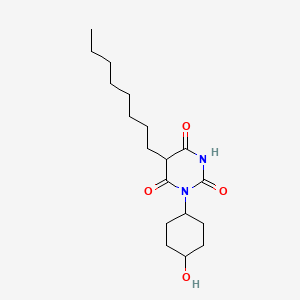
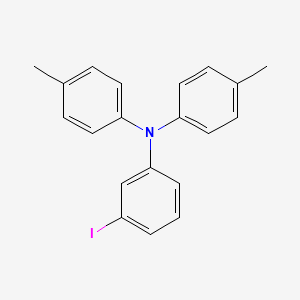
![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)
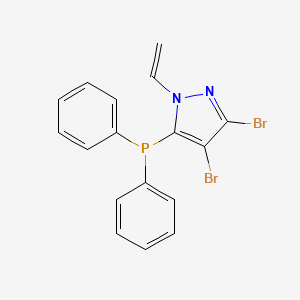
![N-[1-(4-Methoxyphenyl)but-3-en-1-yl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14179618.png)
